7-Methylphenazine-1-carboxylic acid
Overview
Description
7-Methylphenazine-1-carboxylic acid is a derivative of phenazine-1-carboxylic acid, a natural product found in microbial metabolites of Pseudomonads and Streptomycetes. This compound is recognized for its broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.
Mechanism of Action
Mode of Action
As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced .
Biochemical Pathways
. This suggests that 7-MPCA might also be involved in similar biochemical pathways.
Result of Action
Additional evidence indicated that reactive oxygen species generation preceded PCA-induced microbe and cancer cell death . This suggests that 7-MPCA might have similar effects.
Action Environment
. This suggests that the action of 7-MPCA might also be influenced by similar environmental factors.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Methylphenazine-1-carboxylic acid are not well-studied. Phenazine derivatives are known to interact with various enzymes, proteins, and other biomolecules. These interactions often involve binding to target molecules, altering their function or activity.
Cellular Effects
Phenazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenazine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phenazine derivatives have been shown to have effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Phenazine derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Phenazine derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Phenazine derivatives have been shown to interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Phenazine derivatives have been shown to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Methylphenazine-1-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Wohl–Aue Method: This involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2C-units.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method uses the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-catalyzed N-arylation: This involves the palladium-catalyzed N-arylation of suitable precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Methylphenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenazine ring structure.
Substitution: Substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium tetrahydroborate and sodium ethanolate in ethanol are commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
7-Methylphenazine-1-carboxylic acid has a wide range of scientific research applications, including:
Biology: Exhibits antimicrobial and antifungal activities, making it useful in studying microbial interactions and developing new antibiotics.
Medicine: Shows antitumor properties, making it a candidate for cancer research and drug development.
Industry: Used in the development of dyes and pigments due to its stable and vibrant coloration.
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: The parent compound with similar biological activities.
Pyocyanin: A phenazine derivative with potent antimicrobial properties.
Phenazine-1,6-dicarboxylic acid: Another derivative with distinct chemical properties.
Uniqueness: 7-Methylphenazine-1-carboxylic acid is unique due to its specific methyl group substitution, which enhances its biological activity and stability compared to other phenazine derivatives .
Properties
IUPAC Name |
7-methylphenazine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZYLUDVFLLAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549577 | |
Record name | 7-Methylphenazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103942-88-7 | |
Record name | 7-Methylphenazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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